Méléagrine

Vue d'ensemble

Description

La mélégrine est un alcaloïde benzylisoquinoléine bioactif produit par diverses espèces de champignons Penicillium . Elle est structurellement unique et a montré des activités biologiques prometteuses, notamment des propriétés antimicrobiennes et antiprolifératives . La mélégrine est particulièrement connue pour sa capacité à inhiber la réductase de l'énoyl-acyl-porteuse de protéines bactérienne (FabI), ce qui en fait un candidat potentiel pour le développement de nouveaux agents antibactériens .

Applications De Recherche Scientifique

Antibacterial Applications

Meleagrin has been identified as a novel inhibitor of bacterial enoyl-acyl carrier protein reductase (FabI), which is crucial for bacterial fatty acid synthesis. This mechanism positions it as a potential treatment for multidrug-resistant bacterial infections.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted meleagrin's protective effects against oxidative stress and inflammation, particularly in models of pulmonary fibrosis.

Key Findings

- Nrf2/HO-1 Pathway Activation : Meleagrin activates the Nrf2/HO-1 signaling pathway, leading to enhanced antioxidant responses. This activation results in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6 .

- Inhibition of Apoptosis : The compound has been shown to inhibit apoptosis induced by bleomycin, a chemotherapeutic agent, by modulating pro-apoptotic proteins and reducing oxidative stress markers .

Anticancer Activity

Meleagrin exhibits significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A-549), leukemia (HL-60), and cervical cancer cells (BEL-7402).

Summary of Applications

| Application Type | Mechanism | Key Findings |

|---|---|---|

| Antibacterial | FabI inhibition | Effective against multidrug-resistant bacteria |

| Antioxidant | Nrf2/HO-1 pathway activation | Reduces oxidative stress and inflammation |

| Anti-inflammatory | Cytokine modulation | Decreases TNF-α and IL-6 levels |

| Anticancer | Induction of apoptosis | Cytotoxic to multiple cancer cell lines |

Case Studies

- Antibacterial Efficacy : A study demonstrated that meleagrin inhibited the growth of S. aureus and S. pneumoniae, showcasing its potential as an antibiotic agent against resistant strains .

- Pulmonary Fibrosis Model : In vivo experiments indicated that meleagrin significantly reduced lung fibrosis in mice by modulating inflammatory responses and oxidative stress markers .

- Cancer Cell Line Studies : Research has shown that meleagrin effectively induces apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent .

Mécanisme D'action

Target of Action

Meleagrin, a roquefortine C-derived alkaloid produced by Penicillium fungi, primarily targets bacterial enoyl-acyl carrier protein reductase (FabI) and c-Met . FabI is a key enzyme in the fatty acid synthesis pathway of bacteria, making it a promising target for antibacterial drugs . On the other hand, c-Met is a protein tyrosine kinase involved in the progression of several cancers, including metastatic and invasive breast malignancies .

Mode of Action

Meleagrin interacts with its targets in a unique way. It selectively inhibits Staphylococcus aureus FabI, directly binding to the enzyme and inhibiting intracellular fatty acid biosynthesis . This interaction results in the inhibition of bacterial growth and an increase in the minimum inhibitory concentration for FabI-overexpressing S. aureus . Additionally, meleagrin exhibits ATP competitive protein tyrosine kinases-Met (c-Met) inhibitory activity, which has been confirmed through molecular docking studies .

Biochemical Pathways

The primary biochemical pathway affected by meleagrin is the bacterial fatty acid synthesis pathway. By inhibiting FabI, meleagrin disrupts this pathway, leading to inhibited bacterial growth . In addition, meleagrin affects the c-Met signaling pathway in cancer cells, inhibiting cell migration and invasion .

Pharmacokinetics

Its effectiveness against various bacteria and cancer cells suggests that it has sufficient bioavailability to interact with its targets .

Result of Action

The molecular and cellular effects of meleagrin’s action are significant. In bacteria, it inhibits fatty acid biosynthesis, leading to inhibited growth . In cancer cells, it inhibits the c-Met signaling pathway, leading to reduced cell migration and invasion . Furthermore, meleagrin has been shown to have antiproliferative activity against a panel of breast cancer cell lines .

Action Environment

It’s worth noting that penicillium chrysogenum, the fungus that produces meleagrin, is found in diverse environments, suggesting that meleagrin may be stable under a variety of conditions .

Analyse Biochimique

Biochemical Properties

Meleagrin interacts with several enzymes and proteins. It has been recognized as a distinct inhibitor of Staphylococcus aureus FabI . Its activity could be explained by a direct connection with S. aureus FabI in a fluorescence quenching assay, which led to the inhibition of fatty acid biosynthesis and the progression of S. aureus .

Cellular Effects

Meleagrin has significant effects on various types of cells and cellular processes. It showed interesting and distinct activity against a panel of breast cancer cell lines including MDA-MB-231, MDA-468, BT-474, SKBR-3, MCF7, and MCF7-dox with IC50 values ranging from 1.9 to 8.9 μM . Treating breast cancer cells with meleagrin also inhibited cell migration and invasion under growth hormone induction .

Molecular Mechanism

At the molecular level, meleagrin exerts its effects through binding interactions with biomolecules and changes in gene expression. It exhibits ATP competitive protein tyrosine kinases-Met (c-Met) inhibitory activity . This observation was assured through molecular docking studies .

Metabolic Pathways

Meleagrin is involved in the biosynthesis of bacterial type II fatty acid . It inhibits this metabolic pathway by directly interacting with S. aureus FabI

Méthodes De Préparation

La mélégrine est généralement isolée de Penicillium chrysogenum par fermentation en état solide . Le processus d'isolement implique des analyses spectroscopiques de masse et de résonance magnétique nucléaire pour identifier et purifier le composé . De plus, divers dérivés de la mélégrine, tels que l'oxaline, la N14-méthylmélégrine et la O, N14-diméthylmélégrine, peuvent être synthétisés chimiquement par des réactions de méthylation .

Analyse Des Réactions Chimiques

La mélégrine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La mélégrine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier la structure de la mélégrine, conduisant à différents composés bioactifs.

Substitution : Les réactions de substitution, en particulier la méthylation, sont courantes dans la voie de biosynthèse de la mélégrine.

Les réactifs couramment utilisés dans ces réactions comprennent les donneurs de méthyle comme la S-adénosylméthionine . Les principaux produits formés à partir de ces réactions comprennent l'oxaline et d'autres dérivés méthylés .

4. Applications de la Recherche Scientifique

La mélégrine a un large éventail d'applications en recherche scientifique :

Médecine : La mélégrine présente une activité antiproliférative contre diverses lignées de cellules cancéreuses, y compris les cellules du cancer du sein.

5. Mécanisme d'Action

La mélégrine exerce ses effets principalement en inhibant la réductase de l'énoyl-acyl-porteuse de protéines bactérienne (FabI), qui est essentielle à la biosynthèse des acides gras chez les bactéries . Cette inhibition perturbe la membrane cellulaire bactérienne, conduisant à la mort cellulaire. De plus, la mélégrine s'est avérée inhiber d'autres cibles moléculaires, contribuant à son activité antibactérienne à large spectre .

Comparaison Avec Des Composés Similaires

La mélégrine est similaire à d'autres alcaloïdes fongiques, tels que la roquefortine C, qui est produite comme un intermédiaire dans la même voie de biosynthèse . La mélégrine est unique en raison de sa capacité à inhiber plusieurs cibles, y compris FabI et d'autres cibles inconnues, ce qui en fait un agent antibactérien puissant . D'autres composés similaires comprennent l'oxaline, la N14-méthylmélégrine et la O, N14-diméthylmélégrine, qui sont des dérivés de la mélégrine .

Activité Biologique

Meleagrin, a compound derived from various species of fungi, particularly from the Penicillium genus, has garnered significant attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of meleagrin, supported by detailed research findings and case studies.

Chemical Structure and Classification

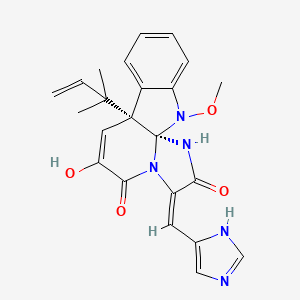

Meleagrin is classified as a roquefortine alkaloid, characterized by its unique dihydroindole spiroamide framework. It is structurally related to other compounds such as oxaline and roquefortines, which also exhibit notable bioactivities. The molecular structure of meleagrin includes histidine, tryptophan, and isovaleric acid residues, contributing to its pharmacological properties .

In Vitro Studies

Meleagrin has demonstrated potent antitumor activity in various cancer cell lines. Notably, it has been shown to inhibit the proliferation of human liver cancer cells (HepG2) and induce apoptosis in a dose-dependent manner. A study reported that treatment with meleagrin at concentrations of 20 µM resulted in an apoptotic rate of 29.17%, compared to 4.82% in the control group .

Furthermore, meleagrin effectively induces cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell division and proliferation . The cytotoxic effects extend to other cell lines, including HL-60 (human leukemia), A-549 (lung cancer), and BEL-7402 (hepatocellular carcinoma) .

Table 1: Summary of Antitumor Activity of Meleagrin

| Cell Line | IC50 (µM) | Apoptotic Rate (%) | Mechanism of Action |

|---|---|---|---|

| HepG2 | 20 | 29.17 | Induces apoptosis, G2/M arrest |

| HL-60 | N/A | N/A | Cytotoxicity against leukemia cells |

| A-549 | N/A | N/A | Inhibits cell proliferation |

| BEL-7402 | N/A | N/A | Cytotoxic effects |

Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted meleagrin's protective effects against oxidative stress and inflammation. In a model of bleomycin-induced pulmonary fibrosis in mice, meleagrin was found to reduce markers of oxidative stress and inflammation significantly . The compound enhances the expression of Nrf2 and HO-1, key regulators in cellular defense against oxidative damage.

Table 2: Effects of Meleagrin on Lung Tissue in Experimental Models

| Parameter | Control Group | Meleagrin Treatment |

|---|---|---|

| Oxidative Stress Markers | High | Significantly Lowered |

| Inflammatory Markers | Elevated | Reduced |

| Fibrotic Markers | Present | Significantly Reduced |

| Histopathological Changes | Severe | Mild |

The mechanisms underlying the biological activities of meleagrin are multifaceted. It has been observed that meleagrin can inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in susceptible cancer cells . Additionally, its antioxidant properties contribute to its protective effects against cellular damage caused by reactive oxygen species (ROS) .

Case Studies

- Bleomycin-Induced Pulmonary Fibrosis : In this study, meleagrin was administered to mice subjected to bleomycin treatment. Results indicated that meleagrin not only mitigated lung fibrosis but also improved overall lung function by reducing inflammatory responses and oxidative stress markers .

- Cervical Carcinoma : A separate investigation into the cytotoxic effects of meleagrin against KB-3-1 cervical carcinoma cells revealed significant inhibition of cell viability, underscoring its potential as an anticancer agent .

Propriétés

IUPAC Name |

(1S,9R,14E)-11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O4/c1-5-21(2,3)22-11-18(29)20(31)27-17(10-14-12-24-13-25-14)19(30)26-23(22,27)28(32-4)16-9-7-6-8-15(16)22/h5-13,29H,1H2,2-4H3,(H,24,25)(H,26,30)/b17-10+/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJJJLSLKZFEPJ-ZAYCRUKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C12C=C(C(=O)N3C1(NC(=O)C3=CC4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C=C)[C@@]12C=C(C(=O)N\3[C@]1(NC(=O)/C3=C\C4=CN=CN4)N(C5=CC=CC=C25)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80891812 | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71751-77-4 | |

| Record name | Meleagrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71751-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meleagrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071751774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meleagrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80891812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MELEAGRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5780K492K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.